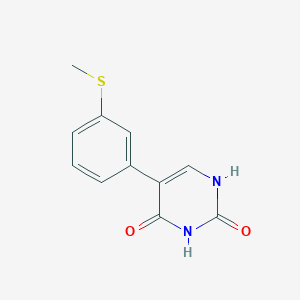

5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The “3-methylsulfanylphenyl” group attached at the 5-position indicates the presence of a phenyl ring with a methylsulfanyl (–SCH3) substituent at the 3-position.

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine core, with the 3-methylsulfanylphenyl group attached at the 5-position. The presence of the dione (two carbonyl groups) at the 2,4-positions of the pyrimidine ring would also be a key feature .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-withdrawing dione groups and the electron-donating methylsulfanyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Corrosion Inhibition

Pyrimidine derivatives have been studied for their potential as corrosion inhibitors. For instance, 1H-pyrrole-2,5-dione derivatives have shown effectiveness in preventing the corrosion of carbon steel in acidic solutions. These inhibitors operate through chemisorption on the metal surface, highlighting the broader potential of pyrimidine-based compounds in corrosion protection applications (Zarrouk et al., 2015).

Medicinal Chemistry

In the realm of medicinal chemistry, pyrimidine derivatives are explored for their therapeutic potentials, such as antihyperglycemic agents. Specifically, thiazolidinedione and sulfanylthiazolidinedione derivatives have been synthesized and evaluated, demonstrating efficacy in lowering glucose and insulin levels in diabetic mouse models. This research signifies the versatility of pyrimidine scaffolds in drug discovery (Wrobel et al., 1998).

Supramolecular Chemistry

Pyrimidine derivatives also find applications in supramolecular chemistry, where they contribute to the development of hydrogen-bonded supramolecular assemblies. These compounds can form complex structures with crown ethers, offering insights into the design of novel materials with potential applications in sensing, catalysis, and separation technologies (Fonari et al., 2004).

Antimicrobial Activity

The exploration of novel antimicrobial agents has also benefitted from the study of pyrimidine derivatives. Spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, for example, have been synthesized and evaluated for their antimicrobial properties, showing varying degrees of activity against different microbial strains. This highlights the potential of pyrimidine derivatives in contributing to the development of new antimicrobial drugs (Faty et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-16-8-4-2-3-7(5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJOSTLBSOYMQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=CNC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(ethylsulfonyl)amino]benzoate](/img/structure/B360570.png)

![N-[4-(benzyloxy)phenyl]-2,4-difluorobenzamide](/img/structure/B360587.png)

![2-[1,1'-biphenyl]-4-yl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B360590.png)

![Ethyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate](/img/structure/B360624.png)

![Ethyl {[3-cyano-4-(2-ethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B360630.png)

![9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B360632.png)

![2-Methyl-5,7-bis(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B360643.png)

![N'-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyridine-4-carbohydrazide](/img/structure/B360662.png)

![1-Morpholin-4-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B360698.png)